Product packaging for 2-[Benzyl(methyl)amino]ethyl benzoate(Cat. No.:)

2-[Benzyl(methyl)amino]ethyl benzoate

Cat. No.: B295115
M. Wt: 269.34 g/mol
InChI Key: LNFCVVWJVGIGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]ethyl benzoate is a chemical compound of interest in organic and medicinal chemistry research. While the specific pharmacological profile of this ester is not fully documented, its structural features are closely related to other aminoethyl benzoate esters that have been investigated for their biological activity. For instance, the well-known nootropic research chemical PRL-8-53 (Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate) shares a similar benzyl(methyl)aminoethyl backbone and has been studied for its potential cognitive effects . This structural analogy suggests this compound may serve as a valuable intermediate for researchers exploring structure-activity relationships in this class of molecules. The compound is offered as a high-quality powder for research purposes. As a supplier, we guarantee its purity and quality, which is manufactured under strict quality control guidelines . This compound is For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B295115 2-[Benzyl(methyl)amino]ethyl benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl benzoate

InChI

InChI=1S/C17H19NO2/c1-18(14-15-8-4-2-5-9-15)12-13-20-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3

InChI Key

LNFCVVWJVGIGMB-UHFFFAOYSA-N

SMILES

CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CN(CCOC(=O)C1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-[Benzyl(methyl)amino]ethyl benzoate (B1203000) and Analogues

The foundational synthesis of 2-[benzyl(methyl)amino]ethyl benzoate was pioneered by Nikolaus Hansl in the 1970s. tcu.edu This original method laid the groundwork for subsequent synthetic endeavors and remains a key reference in the production of this compound and its structural analogues.

Multi-Step Synthesis Processes and Intermediate Derivations

The classical synthesis of this compound is a multi-step process that involves the formation of key intermediates. tcu.edu A common pathway begins with the reaction of a suitable starting material, such as a substituted phenethyl chloride, with benzylmethylamine. This is followed by hydrolysis and subsequent esterification to yield the final product.

One of the initial synthetic routes involved the use of 3-trifluoromethylphenethyl chloride, which was reacted with benzylmethylamine. The resulting intermediate was then hydrolyzed to form m-[2-(benzyl-methylamino)-ethyl]benzoic acid. This carboxylic acid derivative is a crucial intermediate that is then esterified to produce the desired methyl ester. tcu.edu

The synthesis of analogues of this compound often involves modifications at various points in this synthetic sequence. For instance, different substituted anilines can be used as starting materials to introduce a variety of functional groups onto the benzothiazole (B30560) ring system in related heterocyclic compounds. nih.gov The synthesis of N-benzylidene anthranilic acids, for example, can be achieved through the diazotization of anthranilic acid derivatives, leading to a diverse range of substituted products. nih.gov

Intermediate Compound Synthetic Purpose Reference
m-[2-(benzyl-methylamino)-ethyl]benzoic acidPrecursor for esterification to the final product. tcu.edu
N-benzylidene anthranilic acidsStarting materials for the synthesis of various substituted analogues. nih.gov
2-amino-6-nitrobenzothiazoleStarting material for the synthesis of 6-substituted amide derivatives of 2-aminobenzothiazole. nih.gov

Role of Specific Reagents and Reaction Conditions

The success of the synthesis of this compound and its analogues is highly dependent on the choice of reagents and the precise control of reaction conditions.

In the esterification step, a strong acid catalyst is typically required to facilitate the reaction between the carboxylic acid intermediate and the alcohol (e.g., methanol (B129727) or ethanol). chemicalbook.com Concentrated sulfuric acid is a commonly employed catalyst for this purpose. tcu.educhemicalbook.com The reaction is often carried out at reflux for an extended period to ensure complete conversion. chemicalbook.com For instance, the esterification of 2-(methylamino)-benzoic acid with anhydrous ethanol (B145695) is refluxed for 20 hours in the presence of concentrated sulfuric acid. chemicalbook.com

The condensation reaction to form the amine linkage often requires elevated temperatures. For example, the reaction of 3-trifluoromethylphenethyl-chloride with benzylmethylamine is heated for 12 hours at 100°C. tcu.edu In the synthesis of related compounds, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of amide bonds under milder conditions. google.com

The choice of solvent is also critical. In many of the synthetic steps, organic solvents such as dichloromethane, chloroform, or n-butanol are used. tcu.edugoogle.com Purification of the intermediates and the final product often involves extraction and recrystallization techniques. tcu.educhemicalbook.com

Reagent Role in Synthesis Typical Reaction Conditions Reference
Concentrated Sulfuric AcidCatalyst for esterification.Reflux, extended reaction time (e.g., 20 hours). tcu.educhemicalbook.com
BenzylmethylamineNucleophile for the formation of the tertiary amine.Heated at 100°C for 12 hours. tcu.edu
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agent for amide bond formation.Stirred at 60°-80° C for 1 hour. google.com
TriethylamineBase and proton scavenger.Used in conjunction with coupling agents or in reactions involving haloalkanes. google.comnih.gov

Impact of Patent Status on Synthetic Research Trajectories

The original synthesis of this compound and its analogues was described in a patent filed by Nikolaus Hansl. tcu.edu The expiration of this patent has had a notable impact on the research landscape surrounding this compound. With the removal of intellectual property barriers, there has been an increase in the exploration of alternative and improved synthetic methods by various research groups and commercial entities. tcu.edu This has led to the publication of new synthetic protocols and a greater availability of the compound for research purposes. The increased accessibility has, in turn, facilitated further studies into its chemical and biological properties.

Novel Synthetic Approaches and Efficiency Optimization

In recent years, research efforts have been directed towards developing more efficient and streamlined synthetic routes to this compound. These newer approaches aim to improve upon the classical methods by increasing yields, simplifying procedures, and utilizing more environmentally benign reagents.

Development of Improved Yield Protocols

The optimization of reaction conditions and the use of modern catalytic systems have led to the development of protocols with improved yields. For instance, recent studies have reported simplified synthesis procedures with yields of around 45.7%. tcu.edu While specific details of these high-yield protocols are often proprietary, the general trend involves the use of more efficient catalysts and a finer control over reaction parameters such as temperature, pressure, and stoichiometry. The use of solid acid catalysts, such as those based on zirconium and titanium, has shown promise in the esterification of benzoic acid derivatives, offering advantages in terms of reusability and ease of separation from the reaction mixture. mdpi.com

Exploration of Simplified Synthetic Procedures

A significant area of development has been the exploration of one-pot synthetic procedures. These methods aim to reduce the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste. One-pot conversions of substituted benzoic acids to other functional groups, such as anilines, using reagents like tosyl azide (B81097) under transition-metal-free conditions have been reported, showcasing the potential for simplifying complex synthetic sequences. rsc.org Similarly, one-pot multicomponent reactions are being increasingly utilized for the synthesis of complex heterocyclic structures, which can be analogous to the core of this compound. nih.gov These approaches often feature milder reaction conditions and the use of environmentally friendly solvents like water. nih.gov The development of one-pot procedures for the direct reductive deoxygenation of esters to ethers using catalytic systems like InBr3/Et3SiH also points towards innovative strategies that could be adapted for the synthesis of this and related compounds. nih.gov

Utility as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor and intermediate in multistep synthetic pathways.

While direct examples of the incorporation of this compound into advanced chemical entities are not extensively documented in dedicated literature, its structural components are present in various complex molecules. The core structure, N-benzyl-N-methylethanolamine, is a recognized building block. For instance, N-(2-hydroxyethyl)-N-benzyl-methylamine is a key intermediate in the synthesis of the drug Nicardipine. nih.govgoogle.com This suggests that this compound, which is an ester derivative of this core, can serve as a valuable synthon. The benzoate group can be hydrolyzed to reveal the alcohol, which can then participate in further reactions, or the entire molecule can be used to introduce the N-benzyl-N-methylaminoethyl moiety into a larger scaffold.

The synthesis of its isomer, methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate (PRL-8-53), highlights the importance of amino ethyl meta benzoic acid esters in the exploration of novel psychoactive compounds. nih.govnih.govresearchgate.netsmolecule.com This established role for a closely related isomer underscores the potential of this compound as a foundational element for constructing new chemical entities with specific biological or material properties. The general class of N-benzoyl amino esters and acids, synthesized from commercially available amino acids, is recognized for its utility in creating compounds with biological activity, such as antifungal agents. nih.govajchem-a.com

The application of this compound as an intermediate stems from the differential reactivity of its functional groups. The ester can be selectively hydrolyzed or transesterified, while the tertiary amine can be quaternized or the benzyl (B1604629) group can be removed. This allows for sequential modifications, making the compound a versatile node in a synthetic route.

A plausible synthetic pathway to this compound itself involves the esterification of benzoic acid with 2-(benzyl(methyl)amino)ethanol. The precursor, 2-(benzyl(methyl)amino)ethanol, is commercially available and its synthesis is well-established. sigmaaldrich.comnih.gov Alternatively, N-benzylation of 2-(methylamino)ethyl benzoate could be employed. This modularity in its own synthesis allows for the introduction of various substituents on either the benzoic acid or the benzyl group, creating a library of intermediates for specialized applications.

The use of similar structures in patented synthetic processes further illustrates their role as intermediates. For example, a process for preparing Nicardipine involves reacting a carboxylic acid derivative with N-(2-hydroxyethyl)-N-benzyl-methylamine. nih.gov Another patent describes the preparation of a complex dihydropyridine (B1217469) dicarboxylate by reacting 2-(N-methylamino)ethyl acetoacetate (B1235776) with other components, followed by reaction with a benzyl halide, showcasing the step-wise construction of a molecule using a related amino-ester fragment. researchgate.netgoogle.com

The chemical structure of this compound is amenable to several key transformations, including nucleophilic substitution and reactions related to reductive amination.

Nucleophilic Substitution: The molecule possesses multiple sites for nucleophilic attack.

Benzylic Position: The benzyl group is susceptible to nucleophilic substitution, particularly through cleavage of the carbon-nitrogen bond. A common transformation for N-benzyl amines is de-benzylation via catalytic hydrogenation. This reaction proceeds by reduction of the C-N bond, releasing toluene (B28343) and yielding the secondary amine, 2-(methylamino)ethyl benzoate. This de-protection strategy is fundamental in multi-step synthesis. The reactivity of the benzylic position is enhanced due to the stabilization of intermediates by the adjacent benzene (B151609) ring. mdpi.comsigmaaldrich.comresearchgate.netmdpi.com

Ester Carbonyl: The ester group is a classic electrophile. It can undergo nucleophilic acyl substitution with various nucleophiles. For example, hydrolysis with water (acid or base-catalyzed) would yield benzoic acid and 2-(benzyl(methyl)amino)ethanol. Reaction with other alcohols (transesterification) or amines (aminolysis) would produce different esters or amides, respectively.

Ethyl Group: The ethyl linker is generally less reactive to nucleophilic substitution than the benzylic or carbonyl positions. However, under forcing conditions or through intramolecular cyclization, reactions at this site are possible.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and is typically used to synthesize amines from carbonyl compounds. stackexchange.comorganic-chemistry.org While this compound itself would not be a direct substrate for reductive amination, its constituent parts are products of such a reaction. The synthesis of the precursor 2-(benzyl(methyl)amino)ethanol can be envisioned via the reductive amination of benzaldehyde (B42025) with 2-(methylamino)ethanol. researchgate.netresearchgate.net In this process, the aldehyde and the secondary amine form an iminium ion intermediate, which is then reduced by a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) to form the tertiary amine. nih.govstackexchange.comacs.org This methodology is widely used for the synthesis of novel benzylamines. nih.gov

Systematic Derivatization Strategies for Analogous Compounds

The structural scaffold of this compound is an excellent candidate for systematic derivatization to explore structure-activity relationships (SAR) and develop new compounds with tailored properties.

SAR studies are fundamental in medicinal chemistry to optimize a lead compound's biological activity and properties. oncodesign-services.com A library of analogs based on this compound could be systematically synthesized to probe the importance of each structural component.

Key modification points for an SAR library include:

Benzoate Ring: Substitution on the aromatic ring of the benzoate moiety with various electron-donating or electron-withdrawing groups can probe electronic and steric effects on target binding. The synthesis of such analogs would start from correspondingly substituted benzoic acids. Studies on benzoylaminobenzoic acid derivatives have shown that hydrophobicity, aromaticity, and the presence of specific substituents are crucial for biological activity. acs.org

Benzyl Group: Similar to the benzoate ring, the benzyl group can be substituted at the ortho-, meta-, or para-positions. This can influence the compound's conformation and interaction with biological targets. The synthesis would involve using substituted benzyl halides or benzaldehydes in the synthetic sequence. SAR studies on benzylamine-based compounds have demonstrated that substitutions on the benzyl ring are critical for potency and selectivity. mdpi.comresearchgate.netnih.gov

N-Methyl Group: The methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) to investigate the steric tolerance around the nitrogen atom. This can be achieved by using different N-alkylated aminoethanols as starting materials.

Ethyl Linker: The length of the alkyl chain connecting the nitrogen and the ester oxygen can be varied (e.g., from ethyl to propyl or butyl) to alter the molecule's flexibility and the spatial relationship between the amine and benzoate moieties.

The following table outlines a potential SAR library based on the this compound scaffold.

Modification Site Parent Structure Moiety Potential Modifications Rationale for Modification
Benzoate Ring-C(=O)O-Ph-F, -Cl, -Br, -OH, -OCH₃, -NO₂, -CN at ortho, meta, para positionsProbe electronic effects, hydrogen bonding potential, and steric interactions.
Benzyl Group-CH₂-Ph-F, -Cl, -CF₃, -CH₃, -OCH₃ at ortho, meta, para positionsInvestigate steric and electronic requirements for binding; influence lipophilicity.
Nitrogen Substituent-N(CH₃)--N(CH₂CH₃)-, -N(H)- (via de-methylation)Assess the impact of steric bulk at the nitrogen center.
Alkyl Linker-CH₂CH₂--CH₂CH₂CH₂-, -(CH₂)₄-Modify flexibility and distance between key pharmacophoric groups.

This table is a conceptual representation of potential modifications for an SAR study.

The core of this compound can be viewed as a derivatized amino alcohol, a structure closely related to amino acids. The principles of amino acid and peptide derivatization are therefore highly relevant for understanding its synthetic manipulation and potential applications. mdpi.com

Derivatization is essential in the analysis and application of amino acids, often to enhance properties like volatility for gas chromatography, improve detection, or modify biological activity. nih.govnih.govsigmaaldrich.comthermofisher.comyoutube.com Common derivatization strategies include:

Esterification: The carboxyl group of an amino acid is commonly converted to an ester (e.g., methyl or ethyl ester) to protect it or to increase lipophilicity. This is a fundamental step in peptide synthesis and is analogous to the ester functional group in the target molecule. nih.govnih.gov

N-Acylation: The amino group is often acylated to form an amide. This can be a protective step (e.g., using Fmoc or Boc groups in peptide synthesis) or a way to introduce new functionalities. The synthesis of N-benzoyl amino esters is an example of this strategy. nih.govajchem-a.com

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on amino, carboxyl, and hydroxyl groups with trimethylsilyl (B98337) groups, increasing volatility for GC analysis. sigmaaldrich.comthermofisher.com

These derivatization techniques are part of the broader toolbox of medicinal chemistry used to build complex molecules from simple amino acid or amino alcohol precursors. The ability to selectively modify the different functional groups of a molecule like this compound, using principles borrowed from amino acid chemistry, is what makes it a versatile platform for the synthesis of novel compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR and IR spectroscopy are cornerstone techniques for the structural analysis of organic molecules, offering detailed insights into the atomic-level connectivity and the types of chemical bonds present.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise structure of 2-[Benzyl(methyl)amino]ethyl benzoate (B1203000). The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, combined with the number and chemical shifts of the signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecule.

Reported ¹H NMR data, acquired using a 400 MHz spectrometer with Chloroform-d as the solvent, shows characteristic signals that correspond to the different chemical environments of the protons in the molecule. For instance, the aromatic protons of the benzoate and benzyl (B1604629) groups typically appear in the downfield region of the spectrum, while the aliphatic protons of the ethyl chain and the methyl group resonate at higher field strengths.

¹H NMR Data for 2-[Benzyl(methyl)amino]ethyl benzoate (400 MHz, Chloroform-d)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08 – 8.01m2HAromatic (Benzoate)
7.56ddd1HAromatic (Benzoate)
7.44t2HAromatic (Benzoate)
7.38 – 7.28m4HAromatic (Benzyl)
7.27 – 7.21m1HAromatic (Benzyl)
4.41t2HO-CH₂
3.63s2HN-CH₂ (Benzyl)
2.85t2HN-CH₂ (Ethyl)
2.36s3HN-CH₃

¹³C NMR Data for this compound (101 MHz, Chloroform-d)

Chemical Shift (δ) ppmAssignment
166.62C=O (Ester)
139.11Aromatic C
132.81Aromatic C
130.22Aromatic C
129.50Aromatic C
129.07Aromatic C
128.38Aromatic C
128.21Aromatic C
127.02Aromatic C
62.91O-CH₂
62.21N-CH₂ (Benzyl)
54.23N-CH₂ (Ethyl)
42.13N-CH₃

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A strong absorption band is typically observed around 1713 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Additionally, C-N stretching vibrations of the tertiary amine and C-O stretching of the ester are expected to be present in the fingerprint region of the spectrum.

Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3061, 3027C-H StretchAromatic
2946, 2790C-H StretchAliphatic
1713C=O StretchEster
1602, 1584C=C StretchAromatic
1272C-O StretchEster
1106C-N StretchTertiary Amine

Molecular Structure Determination via X-ray Crystallography

While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional arrangement in the solid state.

Mass Spectrometry for Molecular Identification and Purity Profiling

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and can also be used to gain structural information through the analysis of fragmentation patterns.

Mass spectrometry is a key technique for confirming the molecular identity and assessing the purity of this compound. This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, which for this compound is 269.34 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

In addition to the molecular ion, mass spectrometry can also reveal a characteristic fragmentation pattern. The fragmentation of this compound under electron ionization would likely involve cleavage at the ester linkage and the benzylic position, providing further structural confirmation. This technique is also highly sensitive for detecting and identifying impurities, making it an invaluable tool for purity profiling.

Chromatographic Methods for Separation and High-Resolution Purity Profiling

Chromatographic techniques are powerful tools for the separation of complex mixtures and the determination of a compound's purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analytical workflow.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active compounds, including this compound. This technique allows for the separation of the main compound from any impurities, which may include starting materials, byproducts, or degradation products.

While specific, detailed HPLC methods for this compound are not extensively published in peer-reviewed literature, quality control documents for its hydrochloride salt, often known as PRL-8-53, indicate that its purity is routinely determined by HPLC. These analyses typically confirm a purity of 99.0% or higher. researchgate.net The method would be validated according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and range. wikipedia.org

A typical HPLC analysis for a compound like this compound would involve a reversed-phase column (such as a C8 or C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance.

Table 1: Representative HPLC Purity Analysis Data

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual Inspection
Purity≥99.0%High-Performance Liquid Chromatography
IdentificationConforms to standardHPLC Retention Time

This table is a representation of typical data found in a certificate of analysis for a high-purity chemical standard.

Enantiorecognition refers to the process of distinguishing between enantiomers, which are non-superimposable mirror images of a chiral molecule. Chromatographic techniques, particularly HPLC with chiral stationary phases (CSPs), are a primary method for separating enantiomers and determining enantiomeric purity.

However, for this compound, such studies are not applicable. The molecule is achiral, meaning it does not possess a stereocenter and therefore does not have enantiomers. fda.gov Its structure is superimposable on its mirror image. Consequently, attempts to resolve it on a chiral column would not result in the separation of different stereoisomers.

UV-Visible Spectroscopy for Electronic Property Investigation

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light in the UV-visible range.

The UV-Visible spectrum of this compound is dictated by the electronic transitions within its constituent chromophores: the benzyl group, the tertiary amine, and the methyl benzoate moiety. The spectrum is expected to be a composite of the absorptions from these parts of the molecule.

The primary electronic transitions are:

π → π* Transitions: These transitions occur in the aromatic rings (the benzene (B151609) ring of the benzyl group and the benzoate ring). They are typically characterized by high molar absorptivity and appear as strong absorption bands. For methyl benzoate, a strong absorption is observed around 227 nm. nih.gov The benzyl group in similar molecules also contributes to absorption in this region.

n → π* Transitions: These "forbidden" transitions involve the non-bonding electrons (n) on the oxygen atoms of the ester's carbonyl group and the nitrogen atom of the tertiary amine. These transitions are of lower energy and have significantly lower molar absorptivity than π → π* transitions. They typically appear as weak shoulders or bands at longer wavelengths, often above 250 nm.

While a specific published spectrum for this compound is not available, the expected absorption maxima (λmax) can be inferred from its structural components. The presence of two aromatic rings and a carbonyl group suggests that the primary absorption bands will be in the UV region.

Table 2: Expected Electronic Transitions and UV Data of Related Chromophores

ChromophoreTransition TypeExpected λmax Region (nm)Reference CompoundReference λmax (nm)
Benzoate Esterπ → π220 - 240Methyl Benzoate227 nih.gov
Benzoate Estern → π260 - 280Methyl Benzoate~274 (shoulder)
Benzyl Groupπ → π*250 - 270Benzylamine257, 262, 268

This table summarizes the expected electronic transitions for the compound based on the known UV-Visible absorption characteristics of its primary chromophores.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of 2-[Benzyl(methyl)amino]ethyl benzoate (B1203000). These methods allow for a precise examination of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 2-[Benzyl(methyl)amino]ethyl benzoate, these calculations would reveal the precise spatial relationship between the benzyl (B1604629) group, the benzoate moiety, and the central ethylamino chain.

Furthermore, DFT is employed to predict spectroscopic parameters. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. Similarly, theoretical UV-Vis absorption maxima can be calculated to understand the electronic transitions within the molecule. For instance, calculations for similar molecules have shown that absorption maxima can be predicted for different solvent environments. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G) This table presents hypothetical data for illustrative purposes based on typical values for similar organic molecules.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C=O (ester) C1-O1 1.21
C-O (ester) C1-O2 1.35
N-C (benzyl) N-C8 1.47
N-C (ethyl) N-C9 1.46
**Bond Angles (°) **
O=C-O O1-C1-O2 123.5
C-N-C C8-N-C9 115.0
**Dihedral Angles (°) **
C-C-N-C C10-C9-N-C8 178.5

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (benzyl and benzoate groups), while the LUMO may be distributed over the ester functional group. This distribution governs the charge transfer interactions within the molecule. researchgate.net Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Theoretical Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

Molecular Orbital Energy (eV) Description
HOMO -6.25 Highest Occupied Molecular Orbital
LUMO -1.15 Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.10 LUMO - HOMO

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the net electrostatic effect of the molecule's electrons and nuclei, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

For this compound, an MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the ester group, indicating these are likely sites for interaction with positive charges or electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and the ethyl chain. The tertiary amine, being a potential proton acceptor, would also influence the electrostatic landscape.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that becomes significant in strong electric fields and is a key property for materials with non-linear optical (NLO) applications.

Theoretical calculations can predict the dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β) of this compound. The presence of aromatic rings and the ester group suggests that the molecule could exhibit notable polarizability. The intramolecular charge transfer possibilities, suggested by HOMO-LUMO analysis, can lead to a significant hyperpolarizability value, indicating potential for NLO activity.

Table 3: Calculated Polarizability and Hyperpolarizability Tensors This table presents hypothetical data for illustrative purposes.

Property Calculated Value (a.u.)
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 1.8 x 10⁻²³ esu
First-Order Hyperpolarizability (β) 15.2 x 10⁻³⁰ esu

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time.

This compound is a flexible molecule with several rotatable bonds, particularly within the ethylamino linker. This flexibility allows it to adopt numerous conformations in solution. Molecular dynamics simulations can explore this conformational landscape by simulating the atomic motions over time, governed by a force field.

These simulations can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the conformational preferences is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a biological target. For this compound, MD simulations would reveal the preferred orientations of the benzyl and benzoate rings relative to each other and the dynamics of the flexible linker chain that connects them.

Role of Molecular Dynamics in Elucidating Structure-Activity Relationships

Molecular Dynamics (MD) simulations are a powerful computational tool for understanding the dynamic nature of molecular systems, providing critical insights into the structure-activity relationships (SAR) of bioactive compounds like this compound. MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows researchers to observe how a ligand interacts with its biological target, such as a receptor or enzyme, in a simulated physiological environment.

For a ligand-receptor complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex over nanoseconds, researchers can assess whether the ligand remains stably bound in the active site or if it undergoes conformational changes or even dissociates. nih.gov These simulations provide a dynamic picture of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The fluctuation of the protein-ligand complex over the simulation period can indicate its stability, with more stable complexes often correlating with higher binding affinity. nih.gov

Furthermore, MD simulations help elucidate the allosteric effects of ligand binding, where binding at one site influences the conformation and activity at a distant site on the protein. By analyzing the trajectory of the protein's atoms during the simulation, scientists can identify conformational changes induced by the ligand. Understanding these dynamic changes is crucial for designing new derivatives with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from these simulations to correlate molecular properties with biological activity, guiding the synthesis of more effective compounds. researchgate.net

Theoretical Prediction and Validation of Spectroscopic Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. The process involves first optimizing the molecule's three-dimensional geometry to find its lowest energy state. Following optimization, harmonic vibrational frequencies are calculated. nih.gov

These calculated frequencies, however, often deviate from experimental results due to the approximations inherent in the theoretical methods and the fact that calculations are typically for a single molecule in a vacuum, whereas experiments are done on bulk material. nih.gov To bridge this gap, the calculated frequencies are uniformly scaled using empirical scaling factors specific to the level of theory and basis set used (e.g., B3LYP/6-311+G(d,p)). nih.gov

The comparison allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C=O stretching, C-N stretching, or aromatic ring vibrations. A strong correlation between the scaled theoretical wavenumbers and the experimental spectrum validates the accuracy of the computed molecular structure. nih.gov

Table 1: Illustrative Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies Note: This table is illustrative, demonstrating a typical comparison. The experimental values are representative of related benzyl and benzoate compounds.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)Assignment
Aromatic C-H Stretch~3060~3055Phenyl Ring C-H Vibrations
Aliphatic C-H Stretch~2950~2945Methyl/Ethyl Group C-H Vibrations
Carbonyl C=O Stretch~1720~1715Benzoate Ester Carbonyl
Aromatic C=C Stretch~1600, ~1450~1595, ~1445Phenyl Ring Skeletal Vibrations
C-O Stretch~1270~1265Ester C-O Vibration
C-N Stretch~1180~1175Tertiary Amine C-N Vibration

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. Similar to vibrational analysis, the first step is geometry optimization using a method like DFT. Subsequently, NMR shielding tensors are calculated for this optimized structure. nih.gov The chemical shifts are then determined by referencing these calculated shielding values against a standard, typically Tetramethylsilane (TMS).

Comparing the theoretically predicted chemical shifts with experimental data serves multiple purposes. It aids in the unambiguous assignment of complex spectra, helps validate the computed three-dimensional structure of the molecule, and allows for the investigation of conformational effects on the electronic environment of the nuclei. scielo.br A good linear correlation between the calculated and experimental shifts indicates that the computational model accurately represents the molecule's structure in solution. nih.gov Discrepancies can point to specific intermolecular interactions with the solvent or the presence of multiple conformations in equilibrium. ucl.ac.uk

Table 2: Illustrative Correlation of Theoretical and Experimental NMR Chemical Shifts Note: This table is illustrative. Experimental values are based on typical shifts for benzoate and benzyl functional groups. rsc.org

AtomExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
¹³C NMR
Carbonyl (C=O)~166.5~166.2
Aromatic (C-COO)~130.5~130.3
Aromatic (CH)~133.0 - 128.0~132.8 - 127.9
Methylene (O-CH₂)~65.0~64.8
Methylene (N-CH₂)~55.0~54.7
Benzyl (CH₂)~58.0~57.6
Methyl (N-CH₃)~42.0~41.8
¹H NMR
Aromatic (ortho to COOR)~8.0~7.95
Aromatic (other)~7.5 - 7.3~7.45 - 7.25
Methylene (O-CH₂)~4.4~4.35
Benzyl (CH₂)~3.6~3.55
Methylene (N-CH₂)~2.8~2.75
Methyl (N-CH₃)~2.3~2.25

Computational Modeling of Molecular Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net For this compound, docking studies can identify its most likely binding mode within the active site of a specific biological target. Programs like GOLD, Autodock, or Glide are used to generate numerous possible binding poses and then use a scoring function to rank them based on their predicted binding affinity. researchgate.netmbimph.com

The results of a docking study are typically summarized by a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. mbimph.com These studies are critical in early-stage drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. Docking also provides a static, 3D model of the ligand-receptor complex, which highlights the key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing new analogs with improved binding characteristics. researchgate.net

Table 3: Representative Docking Study Results for a Benzyl-Benzoate Analog in a Receptor Active Site Note: This table is a representative example based on typical docking study outputs for related compounds. nih.govmbimph.com

LigandTarget ReceptorDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
Benzoate AnalogExample KinaseAutoDock Vina-7.8TYR22, LEU88, VAL150, PHE201
Benzoate AnalogExample GPCRGOLD-8.5SER112, ASP190, PHE288, LYS301
Benzoate AnalogExample Ion ChannelGlide-7.2TRP55, GLN68, ILE120, MET180

The binding of a ligand like this compound to its receptor is governed by a variety of non-covalent interactions. Computational models derived from docking and molecular dynamics are essential for characterizing these forces in detail.

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org In the context of this compound, the ester carbonyl oxygen is a potential hydrogen bond acceptor, while any N-H or O-H groups in the receptor's active site could act as donors. mdpi.com Docking analysis can precisely identify these potential hydrogen bonds, including their lengths and geometry. nih.gov

Understanding this complex network of non-covalent interactions is fundamental to rational drug design, allowing chemists to modify the ligand's structure to enhance favorable contacts and improve its biological activity.

Prediction of Binding Energies and Free Energies of Association

Extensive searches of scientific literature and chemical databases did not yield specific computational studies detailing the predicted binding energies or free energies of association for the compound this compound. While research exists on its synthesis and observed nootropic effects in human studies, theoretical investigations into its molecular binding behavior through computational chemistry are not publicly available at this time. nih.gov

Computational methods, such as molecular docking and free energy perturbation, are vital for predicting how a ligand like this compound might interact with biological targets at a molecular level. These techniques calculate the binding affinity and thermodynamic stability of the ligand-receptor complex, offering insights into the compound's potential mechanism of action. The binding energy represents the strength of the interaction between the compound and its target protein, while the free energy of association provides a more comprehensive measure of the spontaneity of the binding event in a solution.

However, for this compound, there are no published studies presenting data from such predictive models. Therefore, it is not possible to provide detailed research findings or data tables on its predicted binding energies or free energies of association with any specific biological targets.

Molecular Mechanisms and Structure Activity Relationship Sar Studies

Identification of Molecular Targets and Receptor Binding Profiles

The precise molecular targets of 2-[Benzyl(methyl)amino]ethyl benzoate (B1203000) remain largely uncharacterized in the scientific literature. Early research and anecdotal reports have suggested a potential interaction with cholinergic and dopaminergic systems, as well as an influence on serotonin levels. reddit.comwikipedia.orgbraintropic.com However, comprehensive receptor binding profiles and detailed analyses of its binding affinity to a diverse range of biological targets are not available in the current body of scientific publications.

Interaction with Specific Enzymes or Receptors

There is a notable absence of published scientific studies investigating the direct interaction of 2-[Benzyl(methyl)amino]ethyl benzoate with a number of specific enzymes that are critical in various physiological processes. While its cholinergic properties are mentioned, specific data on its interaction with acetylcholinesterase or butyrylcholinesterase is not detailed in available research. wikipedia.org

Modulation of Cellular Signaling Pathways via Target Engagement

The effects of this compound on cellular signaling pathways are not well-documented. The potential potentiation of dopamine (B1211576) and partial inhibition of serotonin suggest a possible modulation of related signaling cascades, but the specific pathways and the mechanisms of modulation have not been elucidated in scientific studies. reddit.comwikipedia.orgbraintropic.com

Comprehensive Analysis of Binding Affinity to Diverse Biological Targets

A comprehensive analysis of the binding affinity of this compound to a wide array of biological targets is not available in the scientific literature. Such studies are crucial for understanding the compound's full pharmacological profile and for identifying potential on-target and off-target effects.

Elucidation of Enzymatic Modulation and Inhibition Kinetics

Detailed studies on the enzymatic modulation and inhibition kinetics of this compound are scarce. While its influence on certain neurotransmitter systems has been postulated, the direct inhibitory effects on specific enzymes remain largely unexplored.

Inhibitory Effects on Enzyme Activity (e.g., Meprin α and β, BACE-1, FAAH, Cholinesterases)

There is no available scientific data from peer-reviewed research to suggest that this compound has any inhibitory effects on Meprin α, Meprin β, Beta-secretase 1 (BACE-1), or Fatty acid amide hydrolase (FAAH). Although the compound is described as having cholinergic properties, there is a lack of specific data, such as IC50 values, to quantify its inhibitory activity against acetylcholinesterase and butyrylcholinesterase.

Mechanistic Studies of Enzyme Inhibition

In the absence of confirmed inhibitory activity against specific enzymes, there are no mechanistic studies available that detail the mode of inhibition (e.g., competitive, non-competitive) of this compound.

Modulation of Neurotransmitter Systems in Preclinical Models

Initial preclinical assessments of this compound, a compound also identified as PRL-8-53, indicated that its effects on cognition may be attributed to its influence on several critical neurotransmitter systems. These early studies, while not exhaustive, laid the groundwork for understanding its potential as a centrally acting agent. The compound was observed to modulate cholinergic, dopaminergic, and serotonergic pathways in various research models.

The compound this compound has been suggested to possess cholinergic properties, potentially enhancing the brain's response to acetylcholine. braintropic.comvagarights.comadamalonzi.com This enhancement of the cholinergic system is hypothesized to be a key contributor to its observed effects on memory and information retrieval. braintropic.com In a published article, Hansl described the compound as a substance that "will boost a specific chemical system in the brain, the cholinergic system, and thereby improve our ability to recall, to retrieve information from a pre-existing information pool." While these observations are noted, detailed preclinical data quantifying the extent of this cholinergic activity, such as receptor binding affinities or effects on acetylcholine metabolism, are not extensively detailed in the available literature.

Observed Cholinergic Effect Research Context
Enhancement of the brain's response to acetylcholineSuggested mechanism of action in research reports
Boosts the cholinergic system to improve information retrievalDescription by the compound's synthesizer
Neurotransmitter System Observed Effect
DopaminergicPotentiation of dopamine
SerotonergicPartial inhibition of serotonin

A notable finding in the preclinical evaluation of this compound is its ability to reverse the catatonic and ptotic (eyelid drooping) effects induced by reserpine in animal models. wikipedia.org Reserpine is known to deplete monoamines, including dopamine, norepinephrine, and serotonin, from nerve terminals, leading to a state of sedation and motor impairment. The reversal of these effects by this compound further supports its interaction with monoaminergic systems. This observation suggests that the compound may act to restore or enhance monoaminergic neurotransmission in a state of depletion. However, detailed mechanistic studies elucidating the precise pathways involved in this reversal are limited.

Reserpine-Induced Effect Effect of this compound
CatatoniaReversal
Ptosis (eyelid drooping)Reversal

Structural Determinants of Biological Activity

The structure-activity relationship (SAR) for this compound and its analogs, specifically concerning its nootropic properties, has not been extensively reported in the scientific literature. The initial research and patent filings provide some insight into the chemical class of substituted amino ethyl meta benzoic acid esters, but a detailed exploration of how specific structural modifications impact biological activity is not available.

While a systematic SAR study is not publicly available, some inferences can be drawn from the existing information and the broader chemical context.

The tertiary amine structure of this compound, with both a benzyl (B1604629) and a methyl group attached to the nitrogen atom, is a key feature of the molecule. In a human study of the compound, it was noted that the particular lot used contained a small amount of the desmethyl compound as an admixture. nih.gov It was suggested that this desmethyl derivative could be a metabolite of the parent compound and may have contributed to the observed effects. This finding, while incidental, suggests that the N-methyl group may be subject to metabolic N-demethylation and that the resulting secondary amine may also possess biological activity.

Broader SAR studies on related N-benzyl phenethylamines have shown that N-benzyl substitution can significantly influence the pharmacological activity at serotonin receptors. For instance, in a series of N-benzyl phenethylamines acting as 5-HT2A/2C agonists, the nature of the substituents on the N-benzyl ring was found to modulate both binding affinity and functional activity. drugbank.com While these findings are for a different class of compounds and a different biological target, they highlight the general principle that modifications to the N-benzyl group can have a profound impact on pharmacological properties.

The specific contribution of the N-methyl versus other N-alkyl groups, or the impact of substitutions on the benzyl ring of this compound itself for its nootropic activity, remains an area for future investigation. The lack of publicly available systematic studies on these variations prevents a detailed analysis of the SAR for this particular compound.

Structural Feature Potential Significance Supporting Observation/Context
N-Methyl GroupMay be involved in metabolism (N-demethylation) to an active metabolite.Presence of a desmethyl compound in a human study batch. nih.gov
N-Benzyl GroupCrucial for activity; substitutions on the benzyl ring can modulate activity in related compounds.SAR studies on N-benzyl phenethylamines show significant effects of benzyl ring substitution on 5-HT receptor activity. drugbank.com

Substituent Effects on Pharmacological Activity

Influence of Aromatic and Aliphatic Substituents on Activity

The structure of this compound features three key areas where substitutions can modulate activity: the benzoate aromatic ring, the benzyl aromatic ring, and the aliphatic N-methyl and ethyl groups.

Benzoate Ring Substituents: The foundational patent for this class of compounds indicates that substitutions on the benzoic acid portion of the molecule are critical for activity. The parent compound has the ester group at the meta-position (position 3) of the benzoic acid ring. While the patent explores a range of substitutions, including halogens (chloro), nitro groups, and others, the unsubstituted m-[2-(benzylmethylamino)-ethyl]-benzoic acid methyl ester was identified as a preferred embodiment, suggesting that extensive substitution on this ring may not be conducive to optimal activity. The nature of the ester itself (e.g., methyl, ethyl, or other lower alkyl esters) is also a point of modification, with the methyl ester being prominent in research.

Benzyl Ring Substituents: The benzyl group, attached to the tertiary amine, also presents a site for modification. The patent describes the potential for substitutions on this phenyl ring, such as lower alkyl, lower alkoxy, or halogen groups. However, the lead compound, this compound, remains unsubstituted on this ring. This suggests that a simple, sterically unhindered benzyl group is favorable for the observed biological effects. The introduction of substituents would alter the electronic and steric properties of this region, potentially affecting how it fits into a receptor binding pocket.

Aliphatic Substituents: The activity of the compound is sensitive to the nature of the substituents on the nitrogen atom. The parent compound features one methyl group and one benzyl group. The patent discloses that the groups on the nitrogen can be varied significantly. For instance, they can be two lower alkyl groups (like diethyl), or form a heterocyclic ring such as morpholino, piperidino, or piperazino. The specific combination of a methyl and a benzyl group in the lead compound appears to strike a crucial balance between steric bulk and electronic properties necessary for its characteristic activity. Altering the N-methyl group to a larger alkyl substituent, for example, would increase lipophilicity and steric hindrance, which could impact binding affinity and specificity.

Role of Specific Functional Groups in Biological Interactions

The biological activity of this compound is contingent on the orchestrated action of its primary functional groups: the tertiary amine, the ester, and the two aromatic rings.

Tertiary Amine: The N-benzyl-N-methylamino group is a critical pharmacophoric element. As a tertiary amine, it is basic and would be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate or glutamate) within a receptor's binding site. The presence of both a small methyl group and a larger benzyl group provides a specific steric and electronic profile that influences receptor recognition.

Ester Group: The methyl benzoate portion contains an ester functional group. Esters can participate in hydrogen bonding via their carbonyl oxygen. This interaction can help anchor the ligand in the correct orientation within a binding pocket. The ester is also subject to hydrolysis by esterase enzymes in the body, which would metabolize the compound into the corresponding carboxylic acid and methanol (B129727). The specific placement of this ester at the meta-position of the phenyl ring is a defining feature of the molecule.

Aromatic Rings: The compound possesses two aromatic rings—the benzoate ring and the benzyl ring. These planar, hydrophobic structures are essential for engaging in non-polar interactions, such as van der Waals forces, pi-pi stacking, or hydrophobic interactions with aromatic or aliphatic amino acid residues in a receptor. These interactions are fundamental for achieving high binding affinity.

The interplay between the protonated amine and the aromatic systems likely allows the molecule to engage with a complex receptor site that has both charged and hydrophobic regions.

Conformational Aspects and Ligand-Receptor Recognition

While specific crystallographic or advanced computational modeling studies on this compound are not widely available in public literature, the principles of medicinal chemistry allow for inferences regarding its conformational properties and how they relate to receptor binding.

Spatial Relationships of Functional Groups for Optimal Binding

The optimal binding of this molecule to its biological target(s) would depend on a precise three-dimensional arrangement of its key functional groups. The distance and relative orientation between the cationic tertiary amine and the electron-rich aromatic systems are likely critical. The molecule's structure suggests a specific spatial pharmacophore model where the positive charge of the amine, the hydrophobic bulk of the benzyl group, and the hydrogen-bond-accepting capability of the benzoate ester are positioned in a distinct geometric pattern to complement the receptor surface.

Flexibility of Molecular Linkers and Their Impact on Binding Geometry

The ethyl linker (-CH2-CH2-) connecting the tertiary amine to the benzoate ring provides significant conformational flexibility. This two-carbon chain allows the aromatic benzoate portion and the aminobenzyl portion of the molecule to rotate and adopt various spatial arrangements. This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit optimally into the binding site—a concept known as "induced fit." However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to a higher entropic penalty upon binding. The length and nature of this linker are therefore crucial; shortening, lengthening, or rigidifying this linker would be expected to have a profound impact on biological activity by altering the possible binding geometries.

Influence of Ring Systems and Substitution Patterns on Receptor Affinity

The affinity for a receptor is dictated by the sum of all intermolecular interactions. For this compound, this includes:

Benzyl Ring System: The unsubstituted benzyl ring provides a necessary hydrophobic region for binding. Adding substituents could either enhance or hinder affinity. For example, a small, lipophilic substituent might engage an additional hydrophobic pocket in the receptor, increasing affinity. Conversely, a large, bulky substituent could introduce a steric clash, preventing proper binding and reducing affinity. The electronic nature of substituents (electron-donating or electron-withdrawing) could also influence the basicity of the nearby tertiary amine, thereby affecting its interaction with the receptor.

The collective findings from SAR studies emphasize that the specific arrangement of an unsubstituted benzyl group, an N-methyl substituent, a two-carbon linker, and a meta-substituted methyl benzoate ring represents a highly optimized structure for its unique biological activity profile.

Applications in Chemical Biology and Advanced Materials Research

Utility as a Chemical Probe and Research Tool

As a chemical probe, 2-[Benzyl(methyl)amino]ethyl benzoate (B1203000) offers a means to modulate specific neurotransmitter systems, allowing researchers to study their roles in various biological processes.

Exploration of Cellular Processes in Biological Research

The primary utility of 2-[Benzyl(methyl)amino]ethyl benzoate in biological research stems from its interaction with key neurotransmitter systems. Although the precise molecular mechanism of action is not fully elucidated, research indicates that it exhibits cholinergic and dopaminergic properties. wikipedia.orgbraintropic.com It is believed to enhance the brain's response to acetylcholine, a neurotransmitter crucial for memory and learning processes. braintropic.comvagarights.com This modulation of the cholinergic system is a key area of exploration for understanding the cellular underpinnings of cognition. vagarights.comthenootropics.guide

Furthermore, the compound is understood to potentiate dopamine (B1211576), a neurotransmitter involved in motivation, focus, and reward. wikipedia.orgbraintropic.com By augmenting dopaminergic activity, it may influence cellular pathways related to cognitive drive and executive functions. vagarights.com Some research also suggests it partially inhibits serotonin. wikipedia.org The compound's ability to influence these neurotransmitter systems makes it a valuable tool for studying the complex interplay between different neuronal signaling pathways. One source has also indicated that the compound may promote neuronal growth and regeneration, suggesting further avenues for cellular research. smolecule.com

Application in Neuroscience Research for Memory and Learning Mechanism Studies

The most significant application of this compound has been in the field of neuroscience, specifically for studying the mechanisms of memory and learning. smolecule.com A key human study conducted in 1978 investigated its effects on verbal memory. nih.gov The findings from this double-blind, placebo-controlled trial indicated that the compound could significantly improve the retention of verbal information. vagarights.comnih.gov

This has made it a subject of interest for researchers seeking to understand how chemical compounds can influence memory consolidation—the process of converting short-term memories into long-term ones. braintropic.com The study reported notable improvements in word recall, particularly 24 hours and one week after learning, suggesting an impact on long-term memory processes. adamalonzi.com By observing the behavioral effects of this compound, neuroscientists can gain insights into the chemical and physiological processes that govern memory formation and retrieval in the human brain. braintropic.comvagarights.com

Development as an Analytical Reference Standard for Research and Forensic Analysis

In addition to its use as a biological probe, this compound is utilized as an analytical reference standard. sigmaaldrich.com In this capacity, a highly purified and characterized sample of the compound serves as a benchmark for identifying and quantifying it in various samples. This is crucial for ensuring the accuracy and reproducibility of research findings in preclinical studies.

In forensic analysis, reference standards are essential for the identification of unknown substances. As a compound that is available for purchase as a research chemical, its presence may need to be identified in forensic casework. Having a certified analytical standard allows toxicology and forensic laboratories to develop and validate methods for its detection, for instance, using techniques like gas chromatography-mass spectrometry (GC-MS).

Exploration of Biological Potentials in Preclinical Research

The cognitive-enhancing effects observed in early studies have prompted further exploration of the biological and therapeutic potential of this compound in preclinical settings.

Investigation for Potential Therapeutic Properties in Medical Research

The primary therapeutic property of this compound under investigation is its potential as a cognitive enhancer, or nootropic. wholisticresearch.com Research has focused on its ability to improve memory and learning, particularly in the context of memory impairment. smolecule.com The compound's mechanism, thought to involve the potentiation of dopamine and enhancement of cholinergic function, aligns with therapeutic strategies for certain neurological conditions characterized by deficits in these neurotransmitter systems. wikipedia.orgvagarights.com

While extensive clinical trials are lacking, the initial human study demonstrated a significant improvement in verbal memory retention, suggesting a potential for addressing age-related cognitive decline or other memory-related disorders. braintropic.comnih.gov The research suggests it may be particularly effective in individuals with poorer baseline short-term memory. smolecule.com These findings have positioned it as a compound of interest for further medical research into treatments for memory impairment. smolecule.com

Research on Cognitive Enhancement Mechanisms in Animal Models

Animal models have been instrumental in probing the cognitive enhancement mechanisms of this compound. Studies in rats and mice have been used to assess its effects on learning and motor activity. wikipedia.org For instance, research has shown that the compound can improve performance in maze navigation tasks, a common method for evaluating spatial learning and memory in rodents. smolecule.com

These animal studies also help to characterize the compound's pharmacological profile. For example, research in rats indicated that it does not possess stimulant properties in the same manner as dextroamphetamine. wikipedia.org Furthermore, toxicity studies in mice have helped to establish a preliminary safety profile, with a high therapeutic index observed. wikipedia.org These preclinical findings in animal models are crucial for understanding the compound's potential effects and mechanisms before any consideration for broader human application. wikipedia.org

Data Tables

Table 1: Investigated Biological Effects of this compound

Biological EffectSystem/Process InvestigatedModelKey Findings
Memory EnhancementVerbal Memory RetentionHumanStatistically significant improvement in word recall. vagarights.comnih.gov
Learning ImprovementSpatial LearningAnimal (Rats)Improved performance in maze navigation tasks. smolecule.com
Neurotransmitter ModulationCholinergic SystemInferred from human/animal studiesEnhances the brain's response to acetylcholine. braintropic.comvagarights.com
Neurotransmitter ModulationDopaminergic SystemInferred from human/animal studiesPotentiates dopamine. wikipedia.orgbraintropic.com
Central Nervous SystemMotor ActivityAnimal (Mice)High doses depress motor activity. wikipedia.org

Table 2: Chemical and Physical Properties of this compound

PropertyValue
IUPAC NameMethyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate wikipedia.org
SynonymsPRL-8-53, 3-(2-benzylmethylaminoethyl)benzoic acid methyl ester hydrochloride smolecule.com
Molecular FormulaC18H21NO2 wikipedia.org
Molar Mass283.371 g·mol−1 wikipedia.org
CAS Number51352-88-6 wikipedia.org

Studies on Neuronal Growth and Regeneration in Research Settings

A notable analogue, methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate, known in research settings as PRL-8-53, has been investigated for its nootropic effects. smolecule.com First synthesized in the 1970s at Creighton University, this compound is recognized for its potential to enhance cognitive functions, particularly memory and learning. smolecule.com Research indicates that its potential therapeutic applications are supported by its ability to promote neuronal growth and regeneration. smolecule.com Studies have shown it may improve verbal memory retention and have highlighted its potential as a treatment for memory impairment and in the study of neurodegenerative conditions. smolecule.com The mechanism is thought to involve the enhancement of cholinergic transmission and the regulation of dopamine levels. smolecule.com

Research into Antimicrobial Properties of Related Structures

The structural components of this compound are found in various compounds exhibiting antimicrobial properties. Quaternary ammonium (B1175870) compounds (QACs), which can be derived from structures like the subject compound, are widely used as disinfectants due to their broad antimicrobial spectrum and chemical stability. nih.govmdpi.com They are effective against a range of bacteria and molds. nih.gov The antimicrobial activity of QACs often involves the disruption of microbial cell membranes through ionic interactions. mdpi.com

Benzyl (B1604629) benzoate itself, a key structural fragment, has demonstrated moderate antibacterial activity against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus. ugm.ac.id Furthermore, research into benzyl and benzoyl benzoic acid derivatives has yielded compounds with significant antimicrobial activity. nih.gov For instance, certain derivatives have shown potent effects against Staphylococcus epidermidis. nih.gov The antimicrobial efficacy of related structures like benzyl alcohol and benzoic acid derivatives is also well-documented, with their activity often dependent on pH. nih.gov The benzylcarboxamide fragment attached to other heterocyclic systems has also been shown to be beneficial for the antimicrobial activity of compounds. researchgate.net

Table 1: Antimicrobial Activity of Structurally Related Compounds
Compound/ClassTarget MicroorganismsNoted EffectsSource
Quaternary Ammonium Compounds (QACs)Broad range of bacteria and moldsDisrupt microbial cell membranes nih.govmdpi.com
Benzyl BenzoateB. cereus, E. coli, S. aureusModerate antibacterial activity ugm.ac.id
Benzyl and Benzoyl Benzoic Acid DerivativesS. epidermidis, S. pneumoniae, S. aureusImproved antimicrobial activity over lead compounds nih.gov
Benzyl AlcoholGram-negative and Gram-positive bacteria, fungiMembrane-active properties, increased membrane fluidity nih.gov

Investigation of Anti-inflammatory and Analgesic Activities of Analogues

Analogues of this compound, particularly those related to procaine, have been a focus of research for their analgesic properties. Procaine, a local anesthetic of the amino ester group, functions by blocking sodium channels in nerve fibers, thereby inhibiting the transmission of pain signals. nih.govdrugbank.com The balance between the lipophilic and hydrophilic portions of these molecules significantly influences their anesthetic potency. mdpi.com

In the realm of anti-inflammatory research, analogues such as 2-benzoylaminobenzoic esters have been synthesized and evaluated. nih.gov Certain derivatives of 2-benzoylamino-4-chlorobenzoic acid have demonstrated potent inhibitory effects on platelet aggregation, a key process in inflammation. nih.gov Additionally, some compounds showed strong inhibition of neutrophil superoxide (B77818) generation, another hallmark of the inflammatory response. nih.gov A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has also shown significant anti-inflammatory effects in animal models, presumably by inhibiting the COX-2 enzyme. nih.gov

Preclinical Studies on Anticancer Properties of Related Compounds

The structural motifs present in this compound are also found in compounds investigated for their anticancer potential. Quaternary ammonium surfactants, which are structurally related, have been shown to possess antitumor properties. nih.govnih.gov Studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit cell migration, which could impede metastasis. nih.gov The encapsulation of these surfactants in liposomes has been found to enhance their anticancer efficacy and reduce toxicity to non-cancerous cells. nih.gov

The benzyl group is considered an important pharmacophore in many anti-cancer compounds. nih.gov For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells, with an improved selectivity towards cancer cells over normal cells. nih.gov These conjugates were found to trigger apoptotic cell death. nih.gov Other related structures, such as aminobenzylnaphthols, have also exhibited cytotoxic properties against pancreatic and colorectal cancer cell lines in preclinical studies. mdpi.com

Table 2: Preclinical Anticancer Activity of Related Compound Classes
Compound ClassCancer Cell Lines StudiedObserved Mechanism/EffectSource
Quaternary Ammonium SurfactantsMelanoma A375, Colon adenocarcinoma HT-29Induction of apoptosis, inhibition of cell migration nih.govnih.gov
Glucopyranosyl-conjugated Benzyl DerivativesColorectal cancer cells (HCT-116)Inhibition of proliferation, induction of apoptosis, improved selectivity nih.gov
AminobenzylnaphtholsPancreatic (BxPC-3), Colorectal (HT-29)Cytotoxic and proapoptotic properties mdpi.com
2-Aminobenzothiazole DerivativesHCT116, A549, A375, MCF-7Inhibition of various kinases (e.g., PI3Kα), cell cycle arrest nih.gov

Integration into Advanced Materials and Supramolecular Assemblies

The molecular architecture of this compound and its analogues lends itself to applications in materials science, particularly in the fields of supramolecular chemistry and optoelectronics.

Use in Supramolecular Chemistry for Self-Assembly and Nanoreactor Design

The amphiphilic nature of molecules like this compound, possessing both hydrophobic (benzyl, ethyl benzoate) and hydrophilic (amino) parts, is a key feature for self-assembly. Amphiphilic compounds can spontaneously form nanoscale assemblies in aqueous media, such as micelles or vesicles. nih.gov This self-assembly is a fundamental principle in supramolecular chemistry and is driven by weak interactions like hydrogen bonding and hydrophobic forces. nih.gov

This capacity for self-assembly allows such compounds to act as building blocks for nanoreactors. northwestern.edu Nanoreactors are spatially confined environments that can enhance reaction rates and provide conditions distinct from the bulk solution. northwestern.edu For instance, polymeric nanoreactors, often formed from the self-assembly of block copolymers, can encapsulate catalytic nanoparticles. helmholtz-berlin.de Similarly, liposomes, which are vesicles formed from lipids, can serve as nanoreactors for enzymatic cascade reactions, a concept with applications in antitumor therapy. nih.gov The self-assembly of specifically designed amphiphilic surfactants has been used to create isolating interfaces in industrial applications, such as in waterborne polyurethane coatings. mdpi.com

Potential Application in Optoelectronic Materials Development

The benzoate ester component of the target molecule is of significant interest in the field of optoelectronics. Research has shown that molecules incorporating a methyl benzoate group can serve as effective acceptors in designing materials for organic light-emitting diodes (OLEDs). researchgate.net The combination of a suitable donor and the benzoate acceptor can lead to promising charge transfer characteristics and tunable photophysical properties. researchgate.net Specifically, some of these materials exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. researchgate.net

Furthermore, the functionalization of molecules with benzoate esters has been shown to be a crucial factor in inducing or enhancing photoluminescence. researchgate.net For example, benzoate ester functionalized phenylenediamine derivatives have been synthesized and found to exhibit aggregation-induced enhanced emissions. researchgate.net This phenomenon, where molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state, is highly sought after for various optoelectronic applications. The introduction of an ester group to different aromatic systems has been noted as a strategy to improve their photoluminescence. researchgate.net

Lead Compound Discovery and Optimization in Medicinal Chemistry

Identification as a Lead Compound for Further Medicinal Chemistry Research

There is no evidence in the current scientific literature to suggest that this compound has been identified as a lead compound for any medicinal chemistry research programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of identifying a lead compound typically involves high-throughput screening of large compound libraries, followed by validation of the "hits." Without any published biological activity data, this compound has not emerged as a candidate for such a role.

Strategies for Enhancing Efficacy and Exploring Derivatization Opportunities

Given the absence of a confirmed biological target or any established therapeutic activity for this compound, a discussion of strategies for enhancing its efficacy is purely speculative. The process of lead optimization, which includes the synthesis of derivatives to improve potency, selectivity, and pharmacokinetic properties, is contingent on an initial discovery of biological activity. nih.gov

In a general sense, the structure of this compound offers several theoretical points for derivatization. These could include:

Modification of the Benzyl Group: Substitution on the phenyl ring of the benzyl group could be explored to influence steric and electronic properties.

Alteration of the Tertiary Amine: The methyl group could be replaced with other alkyl groups to modulate basicity and lipophilicity.

Variation of the Benzoate Moiety: Substitution on the benzoate phenyl ring or replacement with other aromatic or aliphatic esters could be investigated.

However, without a known biological target and a corresponding assay to measure the effects of such changes, these derivatization efforts would be unguided and scientifically unfounded.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-[Benzyl(methyl)amino]ethyl benzoate, and how can purity be optimized?

  • Methodology : Transition-metal-catalyzed coupling reactions (e.g., Rh-catalyzed C-H functionalization) are viable for introducing the benzyl(methyl)amino group to the ethyl benzoate backbone . Optimize reaction conditions (solvent: DMF or THF; temperature: 80–120°C) and monitor progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodology :
  • NMR : Focus on the ester carbonyl (δ ~168–170 ppm in 13C^{13}\text{C}) and benzyl/methyl protons (δ ~3.0–4.5 ppm in 1H^{1}\text{H}) .
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 265.3 (C17_{17}H19_{19}NO2+_2^+) and fragmentation patterns indicative of ester cleavage .
  • IR : Confirm ester C=O stretch (~1720 cm1^{-1}) and amine N-H bends (if present) .

Q. How does the ester group in this compound influence its stability during storage?

  • Methodology : The ester group is susceptible to hydrolysis under acidic/basic conditions. Store the compound in anhydrous solvents (e.g., DMSO) at –20°C, and monitor degradation via HPLC. Use stabilizers like BHT (0.1%) for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., Hammett plots) to validate electronic effects .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodology : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Use SHELX for structure solution and refinement, focusing on anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. What experimental designs address contradictions in biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Conduct dose-response assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) with positive/negative controls. Use statistical tools (e.g., ANOVA) to differentiate selective activity. Cross-validate with structural analogs to isolate pharmacophores .

Q. How does the benzyl(methyl)amino group alter the compound’s reactivity compared to unsubstituted ethyl benzoates?

  • Methodology : Perform comparative kinetic studies (e.g., hydrolysis rates in buffered solutions). Use 1H^{1}\text{H}-NMR to track ester degradation. Steric hindrance from the benzyl group may reduce nucleophilic attack rates .

Q. What green chemistry approaches minimize waste in the synthesis of this compound?

  • Methodology : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ catalytic recycling (e.g., immobilized Rh complexes) and solvent-free mechanochemical grinding for higher atom economy .

Data Analysis & Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology : Re-optimize computational models using higher basis sets (e.g., cc-pVTZ). Cross-reference with solid-state data (e.g., X-ray) to account for conformational flexibility. Use DEPT-135 NMR to confirm carbon hybridization .

Q. What statistical methods optimize synthetic yield for this compound?

  • Methodology : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions (e.g., 5 mol% Rh catalyst, 100°C) .

Biological & Mechanistic Studies

Q. Which in vitro assays are suitable for evaluating the local anesthetic potential of this compound?

  • Methodology : Use voltage-clamp electrophysiology to assess Na+^+ channel inhibition in dorsal root ganglion neurons. Compare IC50_{50} values with lidocaine. Pair with molecular docking (e.g., AutoDock Vina) to predict binding to channel proteins .

Q. How can researchers elucidate the metabolic pathways of this compound in hepatic models?

  • Methodology : Incubate the compound with human liver microsomes and analyze metabolites via LC-HRMS. Identify phase I (hydrolysis) and phase II (glucuronidation) products. Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-ethyl) to trace metabolic fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.